molecular formula C18H22N4O2S2 B4550878 ethyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

ethyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B4550878
M. Wt: 390.5 g/mol
InChI Key: FOECDKOVISIXNE-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H22N4O2S2 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.11841830 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Several studies focus on synthesizing structurally complex compounds through methods such as the Michael addition and multicomponent reactions (MCRs), which are foundational to creating derivatives of thiophenes, pyrans, and other heterocycles. For instance, Bakhouch et al. (2015) detailed the Michael addition of active methylene compounds to create a series of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyrans, employing ethanol and piperidine as catalysts (Bakhouch et al., 2015). This methodological approach underscores the versatility of thiophene derivatives in synthesizing complex organic molecules.

Tautomeric Structures and Dye Applications

The synthesis of novel thiophene-based bis-heterocyclic monoazo dyes by Karcı et al. (2012) demonstrates the compound's applicability in material science, particularly in creating dyes with solvatochromic behavior and evaluating their tautomeric structures in various solvents (Karcı & Karcı, 2012). These findings have implications for the development of colorimetric sensors and electronic materials.

Antimicrobial and Anti-inflammatory Agents

Research into the synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff bases by Narayana et al. (2006) explored potential antimicrobial and non-steroidal anti-inflammatory applications. This study highlights the biological activities of thiophene derivatives and their potential as pharmaceutical agents (Narayana et al., 2006).

Environmental and Agricultural Applications

Sun et al. (2017) investigated pyrazinamide derivatives, which share a core structural similarity with the queried compound, for their ability to block ethylene biosynthesis in plants. This research points towards the utility of such compounds in regulating plant growth and ripening, with significant implications for agriculture and food storage (Sun et al., 2017).

Properties

IUPAC Name

ethyl 2-(pyrazin-2-ylcarbamothioylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c1-2-24-17(23)15-12-7-5-3-4-6-8-13(12)26-16(15)22-18(25)21-14-11-19-9-10-20-14/h9-11H,2-8H2,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOECDKOVISIXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=S)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Reactant of Route 2
ethyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Reactant of Route 3
ethyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Reactant of Route 4
ethyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Reactant of Route 5
ethyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.